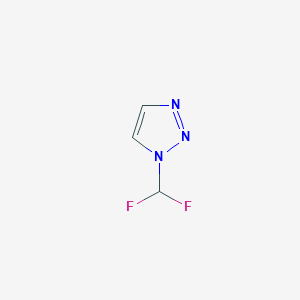

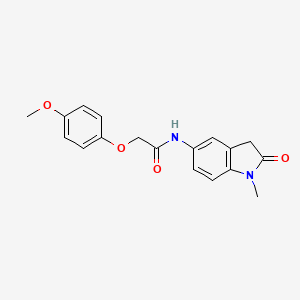

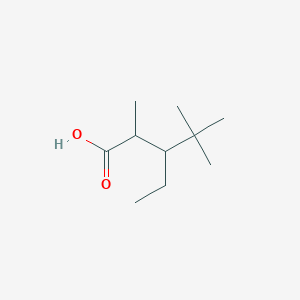

![molecular formula C17H19ClN6O2 B2946032 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 303971-30-4](/img/structure/B2946032.png)

7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine core itself is a fused-ring structure composed of a pyrimidine ring and an imidazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The purine core, the piperazine ring, and the phenyl group would all contribute to its chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be affected by the various functional groups present .Mechanism of Action

7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione exerts its biological activity through the inhibition of PDE enzymes, which results in increased levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are involved in the regulation of various cellular processes, including neurotransmission, inflammation, and smooth muscle relaxation. The increased levels of cyclic nucleotides lead to downstream effects, including the activation of protein kinase A (PKA) and protein kinase G (PKG), which mediate the biological effects of this compound.

Biochemical and Physiological Effects

This compound has been shown to exhibit potent biological activity in various in vitro and in vivo studies. It has been found to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively. This compound has also been shown to improve cognitive function in animal models of cognitive impairment. Additionally, this compound has been found to exhibit vasodilatory effects and improve erectile function in animal models of erectile dysfunction.

Advantages and Limitations for Lab Experiments

The advantages of using 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione in lab experiments include its potent biological activity, relatively straightforward synthesis method, and availability of commercial sources. However, the limitations of using this compound include its potential toxicity and lack of selectivity for specific PDE enzymes. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione. First, further studies are needed to elucidate the specific PDE enzymes that are inhibited by this compound and to determine its selectivity for these enzymes. Second, the safety and efficacy of this compound in humans need to be evaluated in clinical trials. Third, the potential applications of this compound in other diseases, such as cancer and inflammatory disorders, need to be explored. Finally, the development of more selective and potent PDE inhibitors based on the structure of this compound could lead to the discovery of new therapeutics for various diseases.

Synthesis Methods

The synthesis of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves the reaction of 4-chlorobenzylamine with 3-methyl-8-nitropurine-2,6-dione followed by reduction of the nitro group to an amino group using palladium on charcoal and hydrogen gas. The resulting intermediate is then reacted with piperazine to yield the final product, this compound. The overall synthesis method is relatively straightforward and has been reported in the literature with high yields.

Scientific Research Applications

7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase 10A (PDE10A), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5). These enzymes are involved in the regulation of cyclic nucleotide signaling pathways, and their inhibition has been shown to have therapeutic potential in various diseases, including schizophrenia, depression, and erectile dysfunction.

Properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-2-4-12(18)5-3-11)16(20-14)23-8-6-19-7-9-23/h2-5,19H,6-10H2,1H3,(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQFSJZWLOJBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

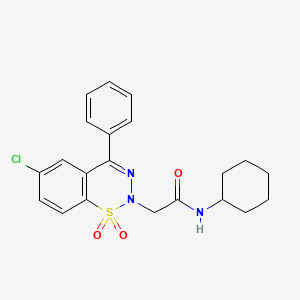

![6-(4-fluorobenzyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945949.png)

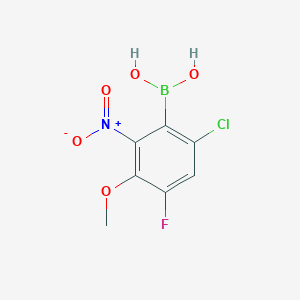

![2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2945950.png)

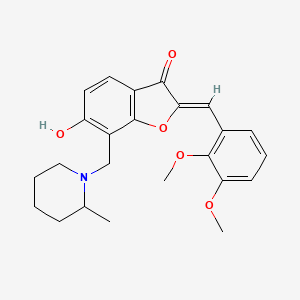

![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)

![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2945972.png)